molecular formula C40H26ClO3P B2861772 2-(2-(4-Chlorophenyl)-2-oxo-1-(triphenylphosphoranylidene)ethyl)anthracene-9,10-dione CAS No. 130049-23-9

2-(2-(4-Chlorophenyl)-2-oxo-1-(triphenylphosphoranylidene)ethyl)anthracene-9,10-dione

Cat. No.: B2861772
CAS No.: 130049-23-9
M. Wt: 621.07
InChI Key: XMPZXKFRINJNQQ-UHFFFAOYSA-N
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Description

The compound 2-(2-(4-Chlorophenyl)-2-oxo-1-(triphenylphosphoranylidene)ethyl)anthracene-9,10-dione is an anthraquinone derivative featuring a phosphorus ylide moiety. Its structure comprises:

  • Anthracene-9,10-dione core: A planar aromatic system with electron-withdrawing ketone groups.
  • 2-position substitution: A 4-chlorophenyl group, an oxo (keto) group, and a triphenylphosphoranylidene group. The latter is a resonance-stabilized ylide, likely synthesized via a Wittig or related reaction.

Properties

IUPAC Name

2-[2-(4-chlorophenyl)-2-oxo-1-(triphenyl-λ5-phosphanylidene)ethyl]anthracene-9,10-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H26ClO3P/c41-29-23-20-27(21-24-29)37(42)40(28-22-25-35-36(26-28)39(44)34-19-11-10-18-33(34)38(35)43)45(30-12-4-1-5-13-30,31-14-6-2-7-15-31)32-16-8-3-9-17-32/h1-26H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMPZXKFRINJNQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(=C(C2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O)C(=O)C5=CC=C(C=C5)Cl)(C6=CC=CC=C6)C7=CC=CC=C7
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H26ClO3P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

621.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(4-Chlorophenyl)-2-oxo-1-(triphenylphosphoranylidene)ethyl)anthracene-9,10-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Triphenylphosphoranylidene Intermediate: This step involves the reaction of triphenylphosphine with an appropriate halide to form the triphenylphosphoranylidene intermediate.

    Coupling with 4-Chlorophenyl Group: The intermediate is then reacted with a 4-chlorophenyl derivative under suitable conditions to introduce the chlorophenyl group.

    Formation of the Anthracene-9,10-dione Core: The final step involves the cyclization and oxidation reactions to form the anthracene-9,10-dione core, resulting in the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-(4-Chlorophenyl)-2-oxo-1-(triphenylphosphoranylidene)ethyl)anthracene-9,10-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorophenyl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroxyanthracene derivatives.

Scientific Research Applications

2-(2-(4-Chlorophenyl)-2-oxo-1-(triphenylphosphoranylidene)ethyl)anthracene-9,10-dione has diverse applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.

Mechanism of Action

The mechanism of action of 2-(2-(4-Chlorophenyl)-2-oxo-1-(triphenylphosphoranylidene)ethyl)anthracene-9,10-dione involves its interaction with specific molecular targets and pathways. The compound can interact with cellular proteins, enzymes, and DNA, leading to various biological effects. For example, its anticancer activity may involve the inhibition of key enzymes involved in cell proliferation and the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Anthraquinone Derivatives

Key Observations:
  • Synthetic Efficiency: The furanoanthracene derivative (91% yield, ) demonstrates high synthetic efficiency compared to the pyrrolo analogue (60%, ). The target compound’s synthesis likely involves a Wittig reaction, but yield data are unavailable.
  • Substituent Diversity: Thiophene (), fluorophenylthio (), and amino acid esters () illustrate the versatility of anthraquinone functionalization. The phosphorus ylide in the target compound may offer unique reactivity for alkene formation.

Physicochemical Properties

  • Melting Points: Furanoanthracene derivatives (e.g., 214–218°C, ) exhibit higher melting points than pyrrolo analogues, likely due to enhanced crystallinity from the furan ring. The target compound’s bulky triphenylphosphine group may reduce melting points due to steric hindrance.
  • Solubility: Sulfur-containing derivatives (e.g., thiophene () or thioanthraquinones ()) may exhibit improved solubility in polar solvents compared to the hydrophobic triphenylphosphoranylidene group.

Spectroscopic and Crystallographic Features

  • 1H NMR: Furanoanthracene derivatives () show distinct aromatic proton shifts (δ 7.19–8.21 ppm), while thiophene-containing analogues () may exhibit downfield shifts due to electron-withdrawing effects. The triphenylphosphoranylidene group in the target compound could cause significant deshielding of adjacent protons.
  • Crystallinity : Bromophenyl anthracene carboxylates () form needle-shaped crystals, suggesting high crystallinity. The target compound’s ylide may disrupt packing, reducing crystal quality.

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